1-(5-Bromo-2-thienyl)cyclopropanemethanol
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Overview
Description
[1-(5-bromothiophen-2-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C₈H₉BrOS and a molecular weight of 233.13 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, with a brominated thiophene ring as a substituent. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of [1-(5-bromothiophen-2-yl)cyclopropyl]methanol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation, introducing the cyclopropyl group.
Methanol Addition: Finally, the cyclopropylated bromothiophene undergoes a reaction with methanol to yield [1-(5-bromothiophen-2-yl)cyclopropyl]methanol.
Chemical Reactions Analysis
[1-(5-bromothiophen-2-yl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(5-bromothiophen-2-yl)cyclopropyl]methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of [1-(5-bromothiophen-2-yl)cyclopropyl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The brominated thiophene ring and cyclopropyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to [1-(5-bromothiophen-2-yl)cyclopropyl]methanol include:
[1-(5-chlorothiophen-2-yl)cyclopropyl]methanol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
[1-(5-fluorothiophen-2-yl)cyclopropyl]methanol: The fluorine substituent can significantly alter the compound’s electronic properties and interactions with molecular targets.
[1-(5-iodothiophen-2-yl)cyclopropyl]methanol: The iodine atom introduces different steric and electronic effects compared to bromine.
These similar compounds highlight the unique properties of [1-(5-bromothiophen-2-yl)cyclopropyl]methanol, particularly its balance of reactivity and stability.
Properties
Molecular Formula |
C8H9BrOS |
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Molecular Weight |
233.13 g/mol |
IUPAC Name |
[1-(5-bromothiophen-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrOS/c9-7-2-1-6(11-7)8(5-10)3-4-8/h1-2,10H,3-5H2 |
InChI Key |
IAYNUXNXZUMGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=C(S2)Br |
Origin of Product |
United States |
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